RO-09-4609

Description

Properties

CAS No. |

279230-20-5 |

|---|---|

Molecular Formula |

C21H24N2O4 |

Molecular Weight |

368.4 g/mol |

IUPAC Name |

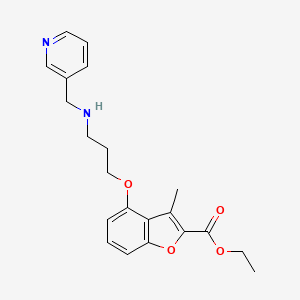

ethyl 3-methyl-4-[3-(pyridin-3-ylmethylamino)propoxy]-1-benzofuran-2-carboxylate |

InChI |

InChI=1S/C21H24N2O4/c1-3-25-21(24)20-15(2)19-17(8-4-9-18(19)27-20)26-12-6-11-23-14-16-7-5-10-22-13-16/h4-5,7-10,13,23H,3,6,11-12,14H2,1-2H3 |

InChI Key |

WVIFNQSMGQMTKX-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(O1)C=CC=C2OCCCNCC3=CN=CC=C3)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

RO-09-4609; RO 09-4609; RO09-4609; RO-094609; RO 094609; RO094609; |

Origin of Product |

United States |

Foundational & Exploratory

RO-09-4609 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide delineates the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The inhibition of CaNmt by this compound prevents the N-myristoylation of a specific subset of fungal proteins, leading to their mislocalization and functional inactivation. This disruption of protein function, particularly of the ADP-ribosylation factor (Arf), culminates in the cessation of fungal growth and eventual cell death, highlighting the therapeutic potential of NMT inhibitors as antifungal agents.

Introduction to N-myristoyltransferase as an Antifungal Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a variety of cellular and viral proteins.[1] This irreversible lipid modification, known as N-myristoylation, is crucial for the biological function of these proteins, often mediating their association with cellular membranes and facilitating protein-protein interactions.[1]

In Candida albicans, the NMT gene is essential for vegetative growth, making it an attractive target for the development of novel antifungal therapies.[2] The inhibition of CaNmt leads to a fungicidal effect, demonstrating its potential to combat infections caused by this prevalent fungal pathogen.[2] this compound, a benzofuran (B130515) derivative, has been identified as a potent and selective inhibitor of CaNmt, exhibiting significant in vitro antifungal activity against C. albicans.[3][4]

The Molecular Mechanism of this compound

The primary mechanism of action of this compound is the direct inhibition of Candida albicans N-myristoyltransferase. By binding to the enzyme, this compound prevents the transfer of myristate to its protein substrates.

Inhibition of N-myristoyltransferase Activity

This compound acts as a competitive inhibitor with respect to the peptide substrate and non-competitive with myristoyl-CoA for some NMT inhibitors.[5] While specific kinetic data for this compound is not publicly available in the reviewed literature, a closely related benzofuran derivative from the same chemical series demonstrates potent inhibition of CaNmt. The crystal structure of C. albicans Nmt complexed with a benzofuran inhibitor reveals that these inhibitors bind within the peptide-binding groove of the enzyme.[6] This binding prevents the natural protein substrates from accessing the active site, thereby blocking the myristoylation process.

Downstream Cellular Effects

The inhibition of CaNmt by this compound leads to a cascade of downstream cellular events, primarily stemming from the lack of N-myristoylation of essential proteins. One of the most critical substrates of NMT in C. albicans is the ADP-ribosylation factor (Arf).[7][8][9]

N-myristoylation is a prerequisite for the proper cellular localization and function of Arf proteins.[7][8][9] Non-myristoylated Arf is unable to associate with cellular membranes, where it plays a vital role in vesicular trafficking and other essential cellular processes.[7][8][9] Studies have shown that a reduction of 50% or more in Arf N-myristoylation serves as a biochemical marker for growth arrest in fungal cells.[7][8][9]

The functional inactivation of Arf and other N-myristoylated proteins disrupts critical cellular pathways, leading to a fungistatic and ultimately fungicidal effect.

Quantitative Data

While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, the potency of related compounds and the general class of NMT inhibitors provide a strong indication of its efficacy. For context, other NMT inhibitors have demonstrated potent activity. For instance, the peptoidomimetic inhibitor SC-59383 has an IC50 of 1.45 µM for purified C. albicans Nmt.[7][8][9] A newly synthesized benzothiazole (B30560) derivative, FTR1335, showed an IC50 for CaNmt of 0.49 nM.[5]

| Compound Class | Target | Parameter | Value | Reference |

| Peptoidomimetic (SC-59383) | C. albicans Nmt | IC50 | 1.45 µM | [7][8][9] |

| Benzothiazole (FTR1335) | C. albicans Nmt | IC50 | 0.49 nM | [5] |

| Benzofuran (this compound) | C. albicans Nmt | - | Potent Inhibitor | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[10][11]

Materials:

-

Purified recombinant C. albicans NMT

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate like Arf)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified CaNmt, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

-

Immediately add the fluorescent probe CPM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~387 nm, emission ~463 nm).

-

The rate of reaction is proportional to the rate of fluorescence increase.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Arf N-myristoylation Assay (Gel Mobility Shift Assay)

This assay assesses the extent of Arf N-myristoylation within C. albicans cells by observing the change in electrophoretic mobility of myristoylated versus non-myristoylated Arf.[7][8][9]

Materials:

-

Candida albicans cell culture

-

This compound

-

Yeast protein extraction buffer

-

Glass beads or a mechanical disruptor for cell lysis

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody specific for Arf

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cultures to mid-log phase.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells by centrifugation.

-

Lyse the cells using glass beads or a mechanical disruptor in yeast protein extraction buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

Separate the proteins by SDS-PAGE. The myristoylated form of Arf will migrate faster than the non-myristoylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Arf.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the relative amounts of myristoylated and non-myristoylated Arf to determine the extent of N-myristoylation inhibition.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

References

- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. tebubio.com [tebubio.com]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

RO-09-4609 Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme essential for the viability of this opportunistic fungal pathogen. This technical guide delineates the mechanism of action of this compound, detailing its molecular target, downstream cellular consequences, and the experimental methodologies used to elucidate its function. The inhibition of CaNmt by this compound prevents the N-myristoylation of a specific subset of fungal proteins, leading to their mislocalization and functional inactivation. This disruption of protein function, particularly of the ADP-ribosylation factor (Arf), culminates in the cessation of fungal growth and eventual cell death, highlighting the therapeutic potential of NMT inhibitors as antifungal agents.

Introduction to N-myristoyltransferase as an Antifungal Target

N-myristoyltransferase (NMT) is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a variety of cellular and viral proteins.[1] This irreversible lipid modification, known as N-myristoylation, is crucial for the biological function of these proteins, often mediating their association with cellular membranes and facilitating protein-protein interactions.[1]

In Candida albicans, the NMT gene is essential for vegetative growth, making it an attractive target for the development of novel antifungal therapies.[2] The inhibition of CaNmt leads to a fungicidal effect, demonstrating its potential to combat infections caused by this prevalent fungal pathogen.[2] this compound, a benzofuran derivative, has been identified as a potent and selective inhibitor of CaNmt, exhibiting significant in vitro antifungal activity against C. albicans.[3][4]

The Molecular Mechanism of this compound

The primary mechanism of action of this compound is the direct inhibition of Candida albicans N-myristoyltransferase. By binding to the enzyme, this compound prevents the transfer of myristate to its protein substrates.

Inhibition of N-myristoyltransferase Activity

This compound acts as a competitive inhibitor with respect to the peptide substrate and non-competitive with myristoyl-CoA for some NMT inhibitors.[5] While specific kinetic data for this compound is not publicly available in the reviewed literature, a closely related benzofuran derivative from the same chemical series demonstrates potent inhibition of CaNmt. The crystal structure of C. albicans Nmt complexed with a benzofuran inhibitor reveals that these inhibitors bind within the peptide-binding groove of the enzyme.[6] This binding prevents the natural protein substrates from accessing the active site, thereby blocking the myristoylation process.

Downstream Cellular Effects

The inhibition of CaNmt by this compound leads to a cascade of downstream cellular events, primarily stemming from the lack of N-myristoylation of essential proteins. One of the most critical substrates of NMT in C. albicans is the ADP-ribosylation factor (Arf).[7][8][9]

N-myristoylation is a prerequisite for the proper cellular localization and function of Arf proteins.[7][8][9] Non-myristoylated Arf is unable to associate with cellular membranes, where it plays a vital role in vesicular trafficking and other essential cellular processes.[7][8][9] Studies have shown that a reduction of 50% or more in Arf N-myristoylation serves as a biochemical marker for growth arrest in fungal cells.[7][8][9]

The functional inactivation of Arf and other N-myristoylated proteins disrupts critical cellular pathways, leading to a fungistatic and ultimately fungicidal effect.

Quantitative Data

While the specific IC50 and Ki values for this compound are not detailed in the readily available literature, the potency of related compounds and the general class of NMT inhibitors provide a strong indication of its efficacy. For context, other NMT inhibitors have demonstrated potent activity. For instance, the peptoidomimetic inhibitor SC-59383 has an IC50 of 1.45 µM for purified C. albicans Nmt.[7][8][9] A newly synthesized benzothiazole derivative, FTR1335, showed an IC50 for CaNmt of 0.49 nM.[5]

| Compound Class | Target | Parameter | Value | Reference |

| Peptoidomimetic (SC-59383) | C. albicans Nmt | IC50 | 1.45 µM | [7][8][9] |

| Benzothiazole (FTR1335) | C. albicans Nmt | IC50 | 0.49 nM | [5] |

| Benzofuran (this compound) | C. albicans Nmt | - | Potent Inhibitor | [3][4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of NMT inhibitors like this compound.

In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction using a thiol-reactive fluorescent probe.[10][11]

Materials:

-

Purified recombinant C. albicans NMT

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate like Arf)

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, purified CaNmt, and the test inhibitor at various concentrations.

-

Initiate the reaction by adding myristoyl-CoA and the peptide substrate.

-

Immediately add the fluorescent probe CPM.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C).

-

Monitor the increase in fluorescence over time using a plate reader (excitation ~387 nm, emission ~463 nm).

-

The rate of reaction is proportional to the rate of fluorescence increase.

-

Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Arf N-myristoylation Assay (Gel Mobility Shift Assay)

This assay assesses the extent of Arf N-myristoylation within C. albicans cells by observing the change in electrophoretic mobility of myristoylated versus non-myristoylated Arf.[7][8][9]

Materials:

-

Candida albicans cell culture

-

This compound

-

Yeast protein extraction buffer

-

Glass beads or a mechanical disruptor for cell lysis

-

SDS-PAGE gels

-

Western blotting apparatus and reagents

-

Primary antibody specific for Arf

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cultures to mid-log phase.

-

Treat the cells with various concentrations of this compound for a specified duration.

-

Harvest the cells by centrifugation.

-

Lyse the cells using glass beads or a mechanical disruptor in yeast protein extraction buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysate.

-

Separate the proteins by SDS-PAGE. The myristoylated form of Arf will migrate faster than the non-myristoylated form.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody against Arf.

-

Incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the relative amounts of myristoylated and non-myristoylated Arf to determine the extent of N-myristoylation inhibition.

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

References

- 1. NMT as a glycine and lysine myristoyltransferase in cancer, immunity, and infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. tebubio.com [tebubio.com]

- 4. medkoo.com [medkoo.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. profiles.wustl.edu [profiles.wustl.edu]

- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]

- 11. researchgate.net [researchgate.net]

RO-09-4609: A Deep Dive into Target Identification and Validation for a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme critical for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive overview of the target identification and validation of this compound. Through a detailed examination of its mechanism of action, experimental validation, and the downstream consequences of target engagement, this document serves as a crucial resource for researchers in the field of antifungal drug development.

Introduction

Candida albicans remains a significant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine (B1666218) of a variety of essential proteins, has emerged as a promising target for antifungal therapy. Genetic studies have demonstrated that Nmt is essential for the viability of C. albicans, making it an attractive target for the development of novel antifungal drugs. This compound, a nonpeptidic inhibitor with a benzofuran (B130515) core, has been identified as a potent and selective inhibitor of CaNmt.

Target Identification: Candida albicans N-myristoyltransferase (CaNmt)

The primary molecular target of this compound has been unequivocally identified as Candida albicans N-myristoyltransferase (CaNmt). This enzyme plays a crucial role in the post-translational modification of a wide range of proteins involved in vital cellular processes.

Function of N-myristoyltransferase

N-myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine residue of target proteins. This modification is critical for:

-

Protein-membrane interactions: Myristoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes.

-

Signal transduction: Many proteins involved in signaling cascades, including G proteins and kinases, are myristoylated, and this modification is often essential for their proper localization and function.

-

Protein-protein interactions: The myristoyl group can mediate or stabilize protein-protein interactions.

Essentiality of CaNmt for Candida albicans Viability

Genetic deletion and conditional expression studies have firmly established that Nmt is an essential enzyme for the growth and survival of C. albicans. The inability of the fungus to survive without a functional Nmt enzyme underscores its importance as a therapeutic target. Inhibition of CaNmt leads to a cascade of downstream effects that ultimately result in fungal cell death.

Target Validation: Demonstrating the Mechanism of Action of this compound

The validation of CaNmt as the target of this compound involves a series of in vitro and cellular assays designed to demonstrate direct binding and inhibition of the enzyme, leading to a downstream antifungal effect.

In Vitro Enzyme Inhibition

Biochemical assays are fundamental to confirming the inhibitory activity of this compound against purified CaNmt. These assays typically measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.

Quantitative Data on this compound Inhibition of CaNmt

| Compound | Target | Assay Type | IC50/Ki |

| This compound | C. albicans Nmt | In vitro inhibition | Data not available |

Note: Specific IC50 or Ki values for this compound are not publicly available in the reviewed literature.

Experimental Protocol: In Vitro N-myristoyltransferase Inhibition Assay

A standard in vitro Nmt inhibition assay involves the following steps:

-

Recombinant Enzyme Preparation: Purified, recombinant CaNmt is used as the enzyme source.

-

Substrate Preparation: A synthetic peptide corresponding to the N-terminus of a known Nmt substrate (e.g., Arf protein) and [³H]-myristoyl-CoA are used as substrates.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, peptide substrate, [³H]-myristoyl-CoA, and varying concentrations of the test inhibitor (this compound) in an appropriate buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified using techniques such as scintillation counting after separation from unreacted [³H]-myristoyl-CoA.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement

Demonstrating that this compound interacts with and inhibits CaNmt within intact fungal cells is a critical step in target validation.

Experimental Workflow: Target Validation in C. albicans

Caption: Workflow for the validation of this compound's antifungal activity.

Downstream Signaling Pathways and Cellular Effects

Inhibition of CaNmt by this compound disrupts the myristoylation of numerous proteins, leading to a variety of downstream cellular consequences that contribute to its antifungal activity.

Signaling Pathway: Impact of CaNmt Inhibition

Caption: Simplified signaling pathway illustrating the effect of this compound.

The primary consequence of CaNmt inhibition is the failure to myristoylate key proteins. One of the most well-studied substrates of Nmt is the ADP-ribosylation factor (Arf). Non-myristoylated Arf is unable to localize to the Golgi apparatus, leading to defects in vesicular trafficking and secretion. This disruption of essential cellular processes ultimately results in the cessation of growth and cell death.

In Vivo Validation

While in vitro and cellular data are crucial, in vivo validation in animal models is the definitive step in confirming the therapeutic potential of an antifungal agent.

In Vivo Efficacy of this compound

| Compound | Animal Model | Route of Administration | Efficacy |

| This compound | Murine model of candidiasis | Data not available | Data not available |

Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.

-

Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.

-

Treatment: Following infection, mice are treated with this compound at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.

-

Monitoring: Mice are monitored for survival over a set period.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treatment groups are assessed.

Conclusion

The identification and validation of Candida albicans N-myristoyltransferase as the target of this compound represent a significant advancement in the pursuit of novel antifungal therapies. The essential nature of CaNmt, coupled with the potent and selective inhibitory activity of this compound, highlights the promise of this compound as a lead for further drug development. While the publicly available data on the specific quantitative inhibitory and in vivo efficacy of this compound is limited, the foundational evidence strongly supports its mechanism of action. Further research to fully characterize its pharmacological profile is warranted to unlock its full therapeutic potential in combating life-threatening fungal infections.

RO-09-4609: A Deep Dive into Target Identification and Validation for a Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

RO-09-4609 is a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt), an enzyme critical for the viability of this opportunistic fungal pathogen. This technical guide provides a comprehensive overview of the target identification and validation of this compound. Through a detailed examination of its mechanism of action, experimental validation, and the downstream consequences of target engagement, this document serves as a crucial resource for researchers in the field of antifungal drug development.

Introduction

Candida albicans remains a significant cause of opportunistic fungal infections in humans, particularly in immunocompromised individuals. The rise of antifungal resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt), an enzyme responsible for the covalent attachment of myristate to the N-terminal glycine of a variety of essential proteins, has emerged as a promising target for antifungal therapy. Genetic studies have demonstrated that Nmt is essential for the viability of C. albicans, making it an attractive target for the development of novel antifungal drugs. This compound, a nonpeptidic inhibitor with a benzofuran core, has been identified as a potent and selective inhibitor of CaNmt.

Target Identification: Candida albicans N-myristoyltransferase (CaNmt)

The primary molecular target of this compound has been unequivocally identified as Candida albicans N-myristoyltransferase (CaNmt). This enzyme plays a crucial role in the post-translational modification of a wide range of proteins involved in vital cellular processes.

Function of N-myristoyltransferase

N-myristoylation is a lipid modification that involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine residue of target proteins. This modification is critical for:

-

Protein-membrane interactions: Myristoylation increases the hydrophobicity of proteins, facilitating their association with cellular membranes.

-

Signal transduction: Many proteins involved in signaling cascades, including G proteins and kinases, are myristoylated, and this modification is often essential for their proper localization and function.

-

Protein-protein interactions: The myristoyl group can mediate or stabilize protein-protein interactions.

Essentiality of CaNmt for Candida albicans Viability

Genetic deletion and conditional expression studies have firmly established that Nmt is an essential enzyme for the growth and survival of C. albicans. The inability of the fungus to survive without a functional Nmt enzyme underscores its importance as a therapeutic target. Inhibition of CaNmt leads to a cascade of downstream effects that ultimately result in fungal cell death.

Target Validation: Demonstrating the Mechanism of Action of this compound

The validation of CaNmt as the target of this compound involves a series of in vitro and cellular assays designed to demonstrate direct binding and inhibition of the enzyme, leading to a downstream antifungal effect.

In Vitro Enzyme Inhibition

Biochemical assays are fundamental to confirming the inhibitory activity of this compound against purified CaNmt. These assays typically measure the transfer of radiolabeled myristoyl-CoA to a peptide substrate.

Quantitative Data on this compound Inhibition of CaNmt

| Compound | Target | Assay Type | IC50/Ki |

| This compound | C. albicans Nmt | In vitro inhibition | Data not available |

Note: Specific IC50 or Ki values for this compound are not publicly available in the reviewed literature.

Experimental Protocol: In Vitro N-myristoyltransferase Inhibition Assay

A standard in vitro Nmt inhibition assay involves the following steps:

-

Recombinant Enzyme Preparation: Purified, recombinant CaNmt is used as the enzyme source.

-

Substrate Preparation: A synthetic peptide corresponding to the N-terminus of a known Nmt substrate (e.g., Arf protein) and [³H]-myristoyl-CoA are used as substrates.

-

Reaction Mixture: The reaction is initiated by mixing the enzyme, peptide substrate, [³H]-myristoyl-CoA, and varying concentrations of the test inhibitor (this compound) in an appropriate buffer.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

Quenching and Detection: The reaction is stopped, and the amount of radiolabeled myristoylated peptide is quantified using techniques such as scintillation counting after separation from unreacted [³H]-myristoyl-CoA.

-

Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Target Engagement

Demonstrating that this compound interacts with and inhibits CaNmt within intact fungal cells is a critical step in target validation.

Experimental Workflow: Target Validation in C. albicans

Caption: Workflow for the validation of this compound's antifungal activity.

Downstream Signaling Pathways and Cellular Effects

Inhibition of CaNmt by this compound disrupts the myristoylation of numerous proteins, leading to a variety of downstream cellular consequences that contribute to its antifungal activity.

Signaling Pathway: Impact of CaNmt Inhibition

Caption: Simplified signaling pathway illustrating the effect of this compound.

The primary consequence of CaNmt inhibition is the failure to myristoylate key proteins. One of the most well-studied substrates of Nmt is the ADP-ribosylation factor (Arf). Non-myristoylated Arf is unable to localize to the Golgi apparatus, leading to defects in vesicular trafficking and secretion. This disruption of essential cellular processes ultimately results in the cessation of growth and cell death.

In Vivo Validation

While in vitro and cellular data are crucial, in vivo validation in animal models is the definitive step in confirming the therapeutic potential of an antifungal agent.

In Vivo Efficacy of this compound

| Compound | Animal Model | Route of Administration | Efficacy |

| This compound | Murine model of candidiasis | Data not available | Data not available |

Note: Specific in vivo efficacy data for this compound is not publicly available in the reviewed literature.

Experimental Protocol: Murine Model of Systemic Candidiasis

-

Animal Model: Immunocompromised mice (e.g., neutropenic) are typically used to establish a robust infection.

-

Infection: Mice are infected intravenously with a standardized inoculum of C. albicans.

-

Treatment: Following infection, mice are treated with this compound at various doses and schedules. A vehicle control group and a positive control group (e.g., treated with a known antifungal like fluconazole) are included.

-

Monitoring: Mice are monitored for survival over a set period.

-

Endpoint Analysis: At the end of the study, or upon euthanasia, target organs (e.g., kidneys) are harvested to determine the fungal burden (colony-forming units per gram of tissue).

-

Data Analysis: Survival curves are analyzed using statistical methods (e.g., Kaplan-Meier analysis), and differences in fungal burden between treatment groups are assessed.

Conclusion

The identification and validation of Candida albicans N-myristoyltransferase as the target of this compound represent a significant advancement in the pursuit of novel antifungal therapies. The essential nature of CaNmt, coupled with the potent and selective inhibitory activity of this compound, highlights the promise of this compound as a lead for further drug development. While the publicly available data on the specific quantitative inhibitory and in vivo efficacy of this compound is limited, the foundational evidence strongly supports its mechanism of action. Further research to fully characterize its pharmacological profile is warranted to unlock its full therapeutic potential in combating life-threatening fungal infections.

RO-09-4609: A Technical Guide to a Selective Chemical Probe for Fungal N-Myristoyltransferase

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RO-09-4609 as a chemical probe for N-myristoyltransferase (NMT), with a specific focus on its utility in studying fungal NMT, particularly from Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of proteins, and its inhibition is a promising therapeutic strategy for various diseases, including fungal infections. This document details the biochemical properties of this compound, its mechanism of action, and its selectivity profile. In addition, we present a comparative analysis with well-validated chemical probes for human NMTs, such as IMP-1088, to provide a broader context for researchers in drug development. Detailed experimental protocols for in vitro NMT inhibition assays are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of the application of this compound in NMT research.

Introduction to N-Myristoyltransferase (NMT) and Chemical Probes

N-myristoyltransferase is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins. In humans, two NMT isoforms, NMT1 and NMT2, have been identified and are implicated in diseases such as cancer and viral infections.

In pathogenic fungi like Candida albicans, NMT is essential for viability, making it an attractive target for the development of novel antifungal agents. The structural differences between fungal and human NMTs allow for the design of species-specific inhibitors.

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as an enzyme or receptor, in a selective and well-characterized manner. An ideal chemical probe should be potent, selective, and active in cellular or in vivo models, enabling the interrogation of the biological function of its target.

This compound: A Potent and Selective Probe for Candida albicans NMT

This compound is a benzofuran (B130515) derivative that has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its discovery and characterization have positioned it as a valuable tool for studying the role of N-myristoylation in fungal biology and for the development of new antifungal therapies.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the peptide substrate of CaNmt. It binds to the active site of the enzyme, preventing the binding of substrate proteins and thereby inhibiting the transfer of myristate from myristoyl-CoA.

Quantitative Data and Selectivity

The potency of this compound and its selectivity for fungal NMT over human NMT are critical features for its use as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, FTR1335, which also demonstrates high selectivity for CaNmt. For comparison, data for the well-validated human NMT inhibitor, IMP-1088, is also included.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Candida albicans NMT (CaNmt) | 7.5 | [1] |

| FTR1335 | Candida albicans NMT (CaNmt) | 0.49 | [2] |

| Human NMT1 (HsNmt1) | 5400 | [2] | |

| IMP-1088 | Human NMT1 (HsNmt1) | <1 | [3] |

| Human NMT2 (HsNmt2) | <1 | [3] |

Note: The IC50 value for this compound is for a closely related and highly active analog from the same study that identified this compound as a lead compound.

The data clearly indicates that benzofuran-based inhibitors like this compound and FTR1335 are highly potent against CaNmt and exhibit remarkable selectivity over the human ortholog. This high selectivity is crucial for minimizing off-target effects in experimental systems and is a desirable characteristic for potential therapeutic agents.

IMP-1088: A Validated Chemical Probe for Human NMT

For researchers focused on the role of N-myristoylation in human biology and disease, IMP-1088 serves as a state-of-the-art chemical probe. It is a potent, dual inhibitor of human NMT1 and NMT2 with sub-nanomolar potency.[3] Its high potency and well-characterized on-target activity in cells make it an excellent tool for studying the consequences of NMT inhibition in human cell lines and disease models.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro N-myristoyltransferase inhibition assay, which can be adapted for use with this compound and other NMT inhibitors.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.

Materials:

-

Recombinant NMT enzyme (C. albicans or human)

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate)

-

NMT inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the NMT inhibitor (e.g., this compound) in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 100 µL):

-

Assay Buffer

-

NMT enzyme (at a final concentration optimized for the assay)

-

NMT inhibitor at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing the fluorescent probe CPM.

-

Incubate for a short period to allow the reaction between CoA and CPM to complete.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

NMT Catalytic Cycle and Inhibition

Caption: The catalytic cycle of N-myristoyltransferase and the inhibitory action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

Caption: A stepwise workflow for determining the IC50 of an NMT inhibitor.

Logic of Selective Inhibition

Caption: The principle of selective inhibition of fungal NMT over human NMT by this compound.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of Candida albicans N-myristoyltransferase. Its high potency and, more importantly, its remarkable selectivity over human NMTs make it an ideal tool for investigating the role of N-myristoylation in fungal pathogenesis without the confounding effects of inhibiting the host enzyme. For researchers in drug development, understanding the properties of such selective probes is essential for target validation and the design of novel therapeutic agents. The comparative data provided for the human NMT probe, IMP-1088, further enriches the context for selecting the appropriate tool for specific research questions. The experimental protocols and visualizations included in this guide are intended to facilitate the practical application of this compound and to foster a deeper understanding of NMT inhibition as a promising area of research.

References

RO-09-4609: A Technical Guide to a Selective Chemical Probe for Fungal N-Myristoyltransferase

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of RO-09-4609 as a chemical probe for N-myristoyltransferase (NMT), with a specific focus on its utility in studying fungal NMT, particularly from Candida albicans (CaNmt). N-myristoylation is a critical lipid modification of proteins, and its inhibition is a promising therapeutic strategy for various diseases, including fungal infections. This document details the biochemical properties of this compound, its mechanism of action, and its selectivity profile. In addition, we present a comparative analysis with well-validated chemical probes for human NMTs, such as IMP-1088, to provide a broader context for researchers in drug development. Detailed experimental protocols for in vitro NMT inhibition assays are provided, alongside visualizations of key concepts and workflows to facilitate a deeper understanding of the application of this compound in NMT research.

Introduction to N-Myristoyltransferase (NMT) and Chemical Probes

N-myristoyltransferase is an essential eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a wide range of substrate proteins. This process, known as N-myristoylation, is crucial for various cellular processes, including signal transduction, protein-protein interactions, and the subcellular localization of proteins. In humans, two NMT isoforms, NMT1 and NMT2, have been identified and are implicated in diseases such as cancer and viral infections.

In pathogenic fungi like Candida albicans, NMT is essential for viability, making it an attractive target for the development of novel antifungal agents. The structural differences between fungal and human NMTs allow for the design of species-specific inhibitors.

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as an enzyme or receptor, in a selective and well-characterized manner. An ideal chemical probe should be potent, selective, and active in cellular or in vivo models, enabling the interrogation of the biological function of its target.

This compound: A Potent and Selective Probe for Candida albicans NMT

This compound is a benzofuran derivative that has been identified as a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). Its discovery and characterization have positioned it as a valuable tool for studying the role of N-myristoylation in fungal biology and for the development of new antifungal therapies.

Mechanism of Action

This compound acts as a competitive inhibitor with respect to the peptide substrate of CaNmt. It binds to the active site of the enzyme, preventing the binding of substrate proteins and thereby inhibiting the transfer of myristate from myristoyl-CoA.

Quantitative Data and Selectivity

The potency of this compound and its selectivity for fungal NMT over human NMT are critical features for its use as a chemical probe. The following table summarizes the available quantitative data for this compound and a related compound, FTR1335, which also demonstrates high selectivity for CaNmt. For comparison, data for the well-validated human NMT inhibitor, IMP-1088, is also included.

| Compound | Target | IC50 (nM) | Reference |

| This compound | Candida albicans NMT (CaNmt) | 7.5 | [1] |

| FTR1335 | Candida albicans NMT (CaNmt) | 0.49 | [2] |

| Human NMT1 (HsNmt1) | 5400 | [2] | |

| IMP-1088 | Human NMT1 (HsNmt1) | <1 | [3] |

| Human NMT2 (HsNmt2) | <1 | [3] |

Note: The IC50 value for this compound is for a closely related and highly active analog from the same study that identified this compound as a lead compound.

The data clearly indicates that benzofuran-based inhibitors like this compound and FTR1335 are highly potent against CaNmt and exhibit remarkable selectivity over the human ortholog. This high selectivity is crucial for minimizing off-target effects in experimental systems and is a desirable characteristic for potential therapeutic agents.

IMP-1088: A Validated Chemical Probe for Human NMT

For researchers focused on the role of N-myristoylation in human biology and disease, IMP-1088 serves as a state-of-the-art chemical probe. It is a potent, dual inhibitor of human NMT1 and NMT2 with sub-nanomolar potency.[3] Its high potency and well-characterized on-target activity in cells make it an excellent tool for studying the consequences of NMT inhibition in human cell lines and disease models.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro N-myristoyltransferase inhibition assay, which can be adapted for use with this compound and other NMT inhibitors.

In Vitro N-Myristoyltransferase (NMT) Inhibition Assay (Fluorescence-Based)

This protocol is based on the detection of Coenzyme A (CoA), a product of the N-myristoylation reaction.

Materials:

-

Recombinant NMT enzyme (C. albicans or human)

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known NMT substrate)

-

NMT inhibitor (e.g., this compound)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of the NMT inhibitor (e.g., this compound) in DMSO.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the following reaction mixture (final volume, e.g., 100 µL):

-

Assay Buffer

-

NMT enzyme (at a final concentration optimized for the assay)

-

NMT inhibitor at various concentrations (or DMSO for control)

-

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add a mixture of myristoyl-CoA and the peptide substrate to each well to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Reaction Termination and Detection:

-

Stop the reaction by adding a solution containing the fluorescent probe CPM.

-

Incubate for a short period to allow the reaction between CoA and CPM to complete.

-

-

Fluorescence Measurement: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the CPM-CoA adduct.

-

Data Analysis:

-

Subtract the background fluorescence (from wells without enzyme).

-

Plot the fluorescence intensity against the inhibitor concentration.

-

Calculate the IC50 value by fitting the data to a dose-response curve.

-

Mandatory Visualizations

NMT Catalytic Cycle and Inhibition

Caption: The catalytic cycle of N-myristoyltransferase and the inhibitory action of this compound.

Experimental Workflow for In Vitro NMT Inhibition Assay

Caption: A stepwise workflow for determining the IC50 of an NMT inhibitor.

Logic of Selective Inhibition

Caption: The principle of selective inhibition of fungal NMT over human NMT by this compound.

Conclusion

This compound is a valuable and well-characterized chemical probe for the study of Candida albicans N-myristoyltransferase. Its high potency and, more importantly, its remarkable selectivity over human NMTs make it an ideal tool for investigating the role of N-myristoylation in fungal pathogenesis without the confounding effects of inhibiting the host enzyme. For researchers in drug development, understanding the properties of such selective probes is essential for target validation and the design of novel therapeutic agents. The comparative data provided for the human NMT probe, IMP-1088, further enriches the context for selecting the appropriate tool for specific research questions. The experimental protocols and visualizations included in this guide are intended to facilitate the practical application of this compound and to foster a deeper understanding of NMT inhibition as a promising area of research.

References

Discovery and Synthesis of the N-Myristoyltransferase Inhibitor RO-09-4609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). N-myristoyltransferase is a validated and essential enzyme for the viability of pathogenic fungi, including Candida albicans, making it a compelling target for the development of novel antifungal agents. This document details the mechanism of action of Nmt, the synthetic pathway for this compound, its quantitative biological activity, and the experimental protocols utilized in its characterization.

Introduction to N-Myristoyltransferase as an Antifungal Target

N-myristoyltransferase (Nmt) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific set of eukaryotic proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.

In Candida albicans, a prevalent fungal pathogen, Nmt is essential for viability, and its inhibition leads to fungal cell death.[1] The enzyme's critical role in fungal survival, coupled with structural differences between fungal and human Nmt, presents a therapeutic window for the development of selective antifungal drugs. One of the key substrate classes for Nmt in fungi are the ADP-ribosylation factors (Arfs), small GTPases involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation.[2][3]

The Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing novel antifungal agents targeting CaNmt. The discovery was part of a broader exploration of benzofuran (B130515) derivatives as a new class of Nmt inhibitors. The lead optimization process, which involved modifications to the C-4 side chain of a lead compound, resulted in the identification of this compound as a highly potent and selective inhibitor of CaNmt with significant in vitro antifungal activity against C. albicans.[4] Further modifications at the C-2 position of the benzofuran core of this compound led to the discovery of other potent antifungal agents.[5]

Synthesis of this compound

The synthesis of this compound is based on the construction of a substituted benzofuran core. While the specific, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy for this class of compounds can be inferred from related publications on benzofuran synthesis. The IUPAC name for this compound is 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester.

A potential synthetic workflow is outlined below:

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against CaNmt and antifungal activity against C. albicans. The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | CaNmt IC50 (nM) | C. albicans MIC (µg/mL) |

| This compound | Data not available in searched literature | Data not available in searched literature |

| Analog 1 | Data not available in searched literature | Data not available in searched literature |

| Analog 2 | Data not available in searched literature | Data not available in searched literature |

| Fluconazole | N/A | Varies by strain |

Note: Specific IC50 and MIC values for this compound from the primary literature by Masubuchi et al. (2003) were not available in the public domain at the time of this writing.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by directly inhibiting the enzymatic activity of N-myristoyltransferase in Candida albicans. This inhibition prevents the transfer of myristate to N-terminal glycine residues of key cellular proteins. The lack of myristoylation on proteins such as ADP-ribosylation factor (Arf) disrupts their ability to associate with membranes, leading to a breakdown in essential cellular processes like vesicular transport and signal transduction. Ultimately, this disruption of protein function results in the cessation of cell growth and induction of cell death.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies for key experiments related to the characterization of this compound, based on standard practices in the field.

N-Myristoyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against CaNmt.

Materials:

-

Recombinant purified CaNmt enzyme

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)

-

Assay buffer (e.g., HEPES buffer with Triton X-100)

-

Test compound (this compound)

-

Detection reagent (e.g., a fluorescent probe that reacts with free CoA)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the assay buffer, CaNmt enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the product formation. The method of detection will depend on the assay format (e.g., fluorescence, radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Culture medium (e.g., RPMI-1640)

-

Test compound (this compound)

-

Sterile microplates

Procedure:

-

Prepare a standardized inoculum of C. albicans from an overnight culture.

-

Prepare serial twofold dilutions of the test compound in the culture medium in a microplate.

-

Add the fungal inoculum to each well of the microplate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the microplate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the positive control, which can be assessed visually or with a microplate reader.

Conclusion

This compound is a significant discovery in the search for novel antifungal agents with a unique mechanism of action. As a potent and selective inhibitor of Candida albicans N-myristoyltransferase, it represents a promising lead compound for the development of new therapies to combat fungal infections. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of antifungal drug development.

References

- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Synthesis of the N-Myristoyltransferase Inhibitor RO-09-4609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of RO-09-4609, a potent and selective inhibitor of Candida albicans N-myristoyltransferase (CaNmt). N-myristoyltransferase is a validated and essential enzyme for the viability of pathogenic fungi, including Candida albicans, making it a compelling target for the development of novel antifungal agents. This document details the mechanism of action of Nmt, the synthetic pathway for this compound, its quantitative biological activity, and the experimental protocols utilized in its characterization.

Introduction to N-Myristoyltransferase as an Antifungal Target

N-myristoyltransferase (Nmt) is a crucial enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a specific set of eukaryotic proteins. This process, known as N-myristoylation, is vital for various cellular functions, including signal transduction, protein-protein interactions, and the localization of proteins to cellular membranes.

In Candida albicans, a prevalent fungal pathogen, Nmt is essential for viability, and its inhibition leads to fungal cell death.[1] The enzyme's critical role in fungal survival, coupled with structural differences between fungal and human Nmt, presents a therapeutic window for the development of selective antifungal drugs. One of the key substrate classes for Nmt in fungi are the ADP-ribosylation factors (Arfs), small GTPases involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation.[2][3]

The Discovery of this compound

This compound was identified through a focused drug discovery program aimed at developing novel antifungal agents targeting CaNmt. The discovery was part of a broader exploration of benzofuran derivatives as a new class of Nmt inhibitors. The lead optimization process, which involved modifications to the C-4 side chain of a lead compound, resulted in the identification of this compound as a highly potent and selective inhibitor of CaNmt with significant in vitro antifungal activity against C. albicans.[4] Further modifications at the C-2 position of the benzofuran core of this compound led to the discovery of other potent antifungal agents.[5]

Synthesis of this compound

The synthesis of this compound is based on the construction of a substituted benzofuran core. While the specific, step-by-step protocol from the primary literature is not publicly available, the general synthetic strategy for this class of compounds can be inferred from related publications on benzofuran synthesis. The IUPAC name for this compound is 3-Methyl-4-[3-[(3-pyridinylmethyl)amino]propoxy]-2-benzofurancarboxylic acid ethyl ester.

A potential synthetic workflow is outlined below:

Biological Activity and Data Presentation

This compound exhibits potent inhibitory activity against CaNmt and antifungal activity against C. albicans. The following tables summarize the key quantitative data for this compound and related compounds.

| Compound | CaNmt IC50 (nM) | C. albicans MIC (µg/mL) |

| This compound | Data not available in searched literature | Data not available in searched literature |

| Analog 1 | Data not available in searched literature | Data not available in searched literature |

| Analog 2 | Data not available in searched literature | Data not available in searched literature |

| Fluconazole | N/A | Varies by strain |

Note: Specific IC50 and MIC values for this compound from the primary literature by Masubuchi et al. (2003) were not available in the public domain at the time of this writing.

Mechanism of Action and Signaling Pathway

This compound exerts its antifungal effect by directly inhibiting the enzymatic activity of N-myristoyltransferase in Candida albicans. This inhibition prevents the transfer of myristate to N-terminal glycine residues of key cellular proteins. The lack of myristoylation on proteins such as ADP-ribosylation factor (Arf) disrupts their ability to associate with membranes, leading to a breakdown in essential cellular processes like vesicular transport and signal transduction. Ultimately, this disruption of protein function results in the cessation of cell growth and induction of cell death.

Experimental Protocols

Detailed experimental protocols are essential for the replication and extension of scientific findings. The following are generalized methodologies for key experiments related to the characterization of this compound, based on standard practices in the field.

N-Myristoyltransferase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against CaNmt.

Materials:

-

Recombinant purified CaNmt enzyme

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)

-

Assay buffer (e.g., HEPES buffer with Triton X-100)

-

Test compound (this compound)

-

Detection reagent (e.g., a fluorescent probe that reacts with free CoA)

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a microplate, combine the assay buffer, CaNmt enzyme, and the test compound at various concentrations.

-

Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction and measure the product formation. The method of detection will depend on the assay format (e.g., fluorescence, radioactivity).

-

Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Antifungal Susceptibility Testing (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound against Candida albicans.

Materials:

-

Candida albicans strain (e.g., ATCC 90028)

-

Culture medium (e.g., RPMI-1640)

-

Test compound (this compound)

-

Sterile microplates

Procedure:

-

Prepare a standardized inoculum of C. albicans from an overnight culture.

-

Prepare serial twofold dilutions of the test compound in the culture medium in a microplate.

-

Add the fungal inoculum to each well of the microplate.

-

Include positive (no drug) and negative (no inoculum) controls.

-

Incubate the microplate at 35°C for 24-48 hours.

-

The MIC is determined as the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a certain percentage of reduction in turbidity compared to the positive control, which can be assessed visually or with a microplate reader.

Conclusion

This compound is a significant discovery in the search for novel antifungal agents with a unique mechanism of action. As a potent and selective inhibitor of Candida albicans N-myristoyltransferase, it represents a promising lead compound for the development of new therapies to combat fungal infections. Further research to fully elucidate its in vivo efficacy, pharmacokinetic profile, and safety is warranted. The methodologies and data presented in this guide provide a foundational understanding for researchers and professionals working in the field of antifungal drug development.

References

- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyresearch.org [microbiologyresearch.org]

- 3. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and biological activities of benzofuran antifungal agents targeting fungal N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design and synthesis of novel benzofurans as a new class of antifungal agents targeting fungal N-myristoyltransferase. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The N-Myristoylation Pathway: A Core Regulator of Fungal Pathogenesis and a Prized Target for Novel Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global rise in invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent identification and validation of novel drug targets that are essential for fungal survival and virulence but are distinct from host machinery. The N-myristoylation pathway, catalyzed by the enzyme N-myristoyltransferase (NMT), has emerged as a highly promising avenue for therapeutic intervention. This covalent, irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine (B1666218) of a select group of proteins is critical for a multitude of cellular processes in pathogenic fungi, including signal transduction, protein localization, and morphogenesis.[1][2][3] Crucially, NMT is essential for the viability of major fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, making it an attractive target for the development of new fungicidal agents.[2][4][5]

This technical guide provides a comprehensive overview of the N-myristoylation pathway in the context of fungal pathogenesis. It details the core biochemical reaction, explores the key myristoylated proteins and their roles in virulence, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for studying the pathway, and visualizes the critical molecular interactions and workflows.

The Core N-Myristoylation Pathway

N-myristoylation is a co- and post-translational lipid modification catalyzed by N-myristoyltransferase (NMT).[2] The enzyme follows an ordered Bi-Bi reaction mechanism.[6] First, myristoyl-Coenzyme A (Myr-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[1][7] A substrate protein with an N-terminal glycine residue then binds, allowing NMT to catalyze the transfer of the myristoyl group from Myr-CoA to the glycine's α-amino group, forming a stable amide bond.[2] Coenzyme A is then released, followed by the acylated protein. This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions that are vital for its function.[1]

dot

Caption: The ordered Bi-Bi mechanism of N-myristoylation catalyzed by NMT.

Key Myristoylated Proteins in Fungal Pathogenesis

The essentiality of NMT in fungi stems from its role in modifying proteins that are central to virulence. While the full myristoylated proteome of many fungal pathogens is still under investigation, two classes of proteins are consistently identified as critical NMT substrates: ADP-ribosylation factors (Arfs) and G-protein alpha subunits.[1]

-

ADP-Ribosylation Factors (Arfs): These are small GTPases that regulate vesicle transport and trafficking within the Golgi apparatus.[8][9] N-myristoylation is required to anchor Arf proteins to the Golgi membrane, enabling them to recruit coat proteins and initiate vesicle budding. In Candida albicans, the Arf protein Arf2 is essential for viability, and its proper function is critical for filamentous growth, cell wall integrity, and virulence.[9][10] Studies have shown that a reduction of just 50% in Arf N-myristoylation can lead to growth arrest.[3] Genetic or pharmacological disruption of Arf cycling leads to heightened sensitivity to antifungal drugs like azoles and echinocandins.[8]

-

G-protein Alpha Subunits: These proteins are key components of heterotrimeric G-protein signaling cascades that allow the fungus to sense and respond to its environment. Myristoylation of Gα subunits is required for their localization to the plasma membrane and for their interaction with other signaling components.[1][6] In Aspergillus fumigatus, these signaling pathways, particularly the cAMP-dependent PKA pathway, regulate crucial pathogenic traits such as growth, stress response, morphogenesis, and virulence.[1][11] Inhibition of NMT disrupts these signaling cascades, impairing the fungus's ability to establish an infection.

dot

References

- 1. N-Myristoyltransferase Is a Cell Wall Target in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Proteomics Analysis of N-myristoylation - Creative Proteomics [creative-proteomics.com]

- 4. N-myristoyltransferase is a cell wall target in Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. journals.asm.org [journals.asm.org]

- 8. Reverse Genetics in Candida albicans Predicts ARF Cycling Is Essential for Drug Resistance and Virulence | PLOS Pathogens [journals.plos.org]

- 9. Role of Arf GTPases in fungal morphogenesis and virulence [escholarship.org]

- 10. Role of Arf GTPases in fungal morphogenesis and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The N-Myristoylation Pathway: A Core Regulator of Fungal Pathogenesis and a Prized Target for Novel Antifungals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The global rise in invasive fungal infections, coupled with increasing antifungal resistance, presents a formidable challenge to public health. This necessitates the urgent identification and validation of novel drug targets that are essential for fungal survival and virulence but are distinct from host machinery. The N-myristoylation pathway, catalyzed by the enzyme N-myristoyltransferase (NMT), has emerged as a highly promising avenue for therapeutic intervention. This covalent, irreversible attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a select group of proteins is critical for a multitude of cellular processes in pathogenic fungi, including signal transduction, protein localization, and morphogenesis.[1][2][3] Crucially, NMT is essential for the viability of major fungal pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, making it an attractive target for the development of new fungicidal agents.[2][4][5]

This technical guide provides a comprehensive overview of the N-myristoylation pathway in the context of fungal pathogenesis. It details the core biochemical reaction, explores the key myristoylated proteins and their roles in virulence, presents quantitative data on enzyme kinetics and inhibitor potency, outlines detailed experimental protocols for studying the pathway, and visualizes the critical molecular interactions and workflows.

The Core N-Myristoylation Pathway

N-myristoylation is a co- and post-translational lipid modification catalyzed by N-myristoyltransferase (NMT).[2] The enzyme follows an ordered Bi-Bi reaction mechanism.[6] First, myristoyl-Coenzyme A (Myr-CoA) binds to NMT, inducing a conformational change that opens the peptide-binding site.[1][7] A substrate protein with an N-terminal glycine residue then binds, allowing NMT to catalyze the transfer of the myristoyl group from Myr-CoA to the glycine's α-amino group, forming a stable amide bond.[2] Coenzyme A is then released, followed by the acylated protein. This modification increases the protein's hydrophobicity, facilitating its association with cellular membranes and mediating protein-protein interactions that are vital for its function.[1]

dot